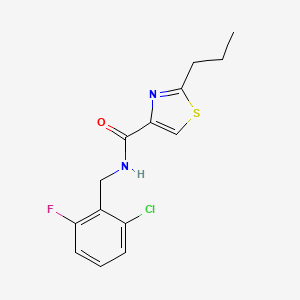

N-(2-chloro-6-fluorobenzyl)-2-propyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves the acyl chlorination of 2-fluorobenzoic acid, followed by coupling with 2-aminobenzoic acid, and cyclization in the presence of acetic anhydride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystal structure analyses. For example, compounds synthesized for structural and antibacterial studies showed distinct molecular packing stabilized by π–π stacking interactions and hydrogen bonding, which is critical for understanding the molecular structure and designing further derivatives (Sapari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-6-fluorobenzyl)-2-propyl-1,3-thiazole-4-carboxamide and its derivatives can include nucleophilic substitution, cyclization, and condensation reactions. These reactions are essential for modifying the compound to achieve desired physical and chemical properties. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the versatility of such compounds in chemical synthesis (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The crystal structure and physical properties are often determined using X-ray diffraction and spectroscopic methods, providing insight into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental for exploring the compound's potential applications. Studies on closely related compounds have shown diverse modes of supramolecular aggregation and order versus disorder in their structures, highlighting the significance of chemical properties in understanding these compounds' behavior (Sagar et al., 2018).

Scientific Research Applications

Chemical Properties and Solvent Effects

The study of the solvent effect on absorption and fluorescence spectra of biologically active carboxamides reveals insights into the chemical properties of similar compounds. This research indicates that such compounds' excited state dipole moments are higher than those in the ground state, suggesting potential applications in fluorescence-based sensors and imaging technologies (Patil et al., 2011).

Synthetic Applications

The solid-phase synthesis of benzodiazepines outlines methods relevant for synthesizing complex organic molecules, including carboxamide derivatives. This technique could be applicable for efficiently synthesizing "N-(2-chloro-6-fluorobenzyl)-2-propyl-1,3-thiazole-4-carboxamide" and related compounds, potentially useful in medicinal chemistry and drug discovery (Lee et al., 1999).

Pharmacological Evaluation

Research on thiazolo pyrimidines for anti-inflammatory and antinociceptive activity provides a foundation for evaluating "N-(2-chloro-6-fluorobenzyl)-2-propyl-1,3-thiazole-4-carboxamide" in similar pharmacological contexts. The synthesis and testing of thiazole derivatives highlight potential applications in developing new anti-inflammatory and pain-relief medications (Alam et al., 2010).

Antimicrobial Activity

The synthesis and antimicrobial activity studies of various carboxamide and benzothiazole derivatives indicate a promising avenue for "N-(2-chloro-6-fluorobenzyl)-2-propyl-1,3-thiazole-4-carboxamide" in developing new antimicrobial agents. These compounds' activity against resistant strains highlights the ongoing need for novel antimicrobials in combating drug-resistant infections (Ahsan et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2OS/c1-2-4-13-18-12(8-20-13)14(19)17-7-9-10(15)5-3-6-11(9)16/h3,5-6,8H,2,4,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDZTKPUKVLZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)NCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)